7S,10S-diHOME -

7S,10S-diHOME

Catalog Number: EVT-8383259
CAS Number:
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7S,10S-diHOME is a long-chain fatty acid.
Overview

7S,10S-diHOMEs (7S,10S-dihydroxy-9Z-octadecenoic acid) are oxylipins derived from the enzymatic oxidation of oleic acid, primarily produced by the bacterium Pseudomonas aeruginosa. These compounds play significant roles in various biological processes, including biofilm formation and motility regulation in bacteria. They are classified as hydroxy fatty acids and belong to a broader category of lipid mediators known as lipokines, which are involved in signaling pathways related to metabolic regulation and inflammation.

Source and Classification

7S,10S-diHOMEs are synthesized from oleic acid through the action of specific enzymes such as diol synthases. The primary source of these compounds is Pseudomonas aeruginosa, which utilizes a unique metabolic pathway involving di-heme cytochrome C peroxidases to convert oleic acid into various oxylipins, including 7S,10S-diHOME and 10-HOME . In terms of classification, they fall under the category of polyunsaturated fatty acids and are specifically categorized as hydroxy fatty acids due to their hydroxyl functional groups.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7S,10S-diHOME involves a two-step enzymatic process:

  1. Oxidation of Oleic Acid: The first step involves the oxidation of oleic acid at specific double bonds, catalyzed by cytochrome P450 enzymes. This step generates epoxide intermediates.
  2. Formation of Diols: The epoxides are then converted into diols through the action of epoxide hydrolases, which catalyze the hydrolysis of these intermediates into 7S,10S-diHOME .

The characterization of the enzymes involved in this pathway has been documented, revealing that both 10S-dioxygenase and 7S,10S-diol synthase are crucial for the production of these oxylipins .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7S,10S-diHOME can be represented as follows:

  • Chemical Formula: C18H34O3
  • Molecular Weight: 302.46 g/mol
  • Structural Features: It contains two hydroxyl groups located at the 7th and 10th carbon positions along the carbon chain derived from oleic acid.
Chemical Reactions Analysis

Reactions and Technical Details

7S,10S-diHOME participates in various biochemical reactions:

  • Biofilm Formation: It has been shown to enhance biofilm formation in Pseudomonas aeruginosa, promoting bacterial organization into microcolonies .
  • Motility Regulation: This compound negatively regulates flagellum-dependent motility and influences twitching motility in bacteria .

These reactions demonstrate its role as a signaling molecule that affects bacterial behavior.

Mechanism of Action

Process and Data

The mechanism of action for 7S,10S-diHOME involves its interaction with specific receptors or pathways that regulate bacterial motility and biofilm formation. When introduced to Pseudomonas aeruginosa, it enhances twitching motility while inhibiting swimming motility. This dual effect is critical for bacterial colonization and survival in various environments .

Furthermore, it has been implicated in metabolic regulation within mammalian systems, particularly influencing fatty acid uptake in skeletal muscle during exercise .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of hydroxyl groups.

Relevant data indicates that these properties allow for its biological activity while maintaining stability within cellular environments.

Applications

Scientific Uses

7S,10S-diHOME has several scientific applications:

  • Biological Research: Used to study bacterial behavior, particularly in biofilm formation and motility.
  • Metabolic Studies: Investigated for its role as a lipokine that influences metabolic processes such as fatty acid transport in tissues .
  • Therapeutic Potential: Its modulation effects on metabolism suggest potential therapeutic applications in obesity and metabolic disorders.
Biosynthetic Pathways & Enzymatic Regulation of 7S,10S-diHOME

Cytochrome P450-Dependent Linoleic Acid Metabolism

7S,10S-diHOME originates from the cytochrome P450 (CYP450)-initiated oxidation of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the Western diet [2] [5] [7]. Key CYP450 isoforms—including Cytochrome P450 2J2, Cytochrome P450 2C8, and Cytochrome P450 2C9—catalyze the stereoselective epoxidation of LA to produce 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME) [2] [7]. These epoxides serve as direct precursors for diol synthesis. The reaction involves NADPH-dependent molecular oxygen insertion at specific carbon positions (C9-C10 or C12-C13) of LA’s alkyl chain, yielding epoxide rings with cis stereochemistry [5] [10]. Inducible isoforms like Cytochrome P450 1A1 contribute to EpOME generation under pharmacological or pathological stimuli [7].

Table 1: Key CYP450 Isoforms in 7S,10S-diHOME Precursor Synthesis

IsoformPrimary Epoxide ProductTissue LocalizationRegulatory Factors
Cytochrome P450 2J29,10-EpOME; 12,13-EpOMEHeart, gastrointestinal tractConstitutive; inflammatory inducers
Cytochrome P450 2C812,13-EpOMELiver, vascular endotheliumOxidative stress, dietary LA
Cytochrome P450 2C99,10-EpOMELiver, kidneyPolymorphisms, enzyme inducers
Cytochrome P450 1A19,10-EpOMELung, extrahepatic tissuesXenobiotics (e.g., polycyclic aromatic hydrocarbons)

Kinetic studies reveal CYP450 2C9 exhibits the highest catalytic efficiency (k~cat~/K~m~) for 9,10-EpOME production, positioning it as a dominant regulator of 7S,10S-diHOME flux [7]. Dietary LA intake directly influences systemic EpOME levels, as demonstrated by elevated plasma 12,13-EpOME in humans following intravenous linoleate-rich lipid emulsions [2] [6].

Soluble Epoxide Hydrolase Activity in Diol Formation

Soluble epoxide hydrolase (soluble epoxide hydrolase) converts 9,10-EpOME to 7S,10S-diHOME via hydrolytic ring opening, a critical step defining diol yield and biological activity [2] [3] [6]. This endoplasmic reticulum-localized enzyme exhibits broad substrate specificity but shows high affinity for EpOME derivatives [3] [8]. Its catalytic mechanism involves nucleophilic attack by a water molecule activated by soluble epoxide hydrolase’s tyrosine residues, resulting in trans-diol formation with retention of stereochemistry at C7 and C10 [8].

Table 2: Biochemical and Functional Properties of Soluble Epoxide Hydrolase

PropertyCharacteristicFunctional Implication
Catalytic EfficiencyHigher for EpOMEs than EETs (epoxyeicosatrienoic acids)Preferential DiHOME generation under high LA supply
Dimerization RequirementEssential for hydrolase activityR287Q polymorphism disrupts dimer stability & activity
Inhibition SensitivityPotently inhibited by urea-based compounds (e.g., t-AUCB)Pharmacological targeting reduces DiHOME/EpOME ratios
Multi-Substrate AnalysisSAMI model integrates >15 epoxide-diol pairsIncreases detection power for in vivo soluble epoxide hydrolase activity

Recent metabolomic approaches quantify soluble epoxide hydrolase activity via the 7S,10S-diHOME/9,10-EpOME ratio in biological samples [3] [6]. The Simultaneous Analysis of Multiple Indices (SAMI) model leverages all measurable epoxide-diol ratios to infer global soluble epoxide hydrolase activity, enhancing statistical power over single-ratio assessments [3]. Soluble epoxide hydrolase activity is post-translationally regulated by dimerization; mutations disrupting dimer interface residues (e.g., R287Q) abolish hydrolase function, whereas dimer-stabilizing mutations restore it [8].

Genetic Determinants of Microbial 7S,10S-diHOME Production

In Pseudomonas aeruginosa, 7S,10S-diHOME synthesis occurs via a non-CYP450 pathway orchestrated by the diol synthase operon (ds; genes PA2077-PA2078) [1] [9]. This operon encodes two di-haem cytochrome C peroxidases: Oleate 10S-dioxygenase (OdsA, PA2077) and Oleate (7S,10S)-hydroperoxide isomerase (OdsB, PA2078) [1] [4]. OdsA converts oleic acid to (10S)-hydro(pero)xy-8(E)-octadecenoic acid (10-HPOME), which OdsB isomerizes to 7S,10S-diHOME [4] [9].

Genetic screens of P. aeruginosa PAO1 identified 14 genes essential for oxylipin secretion, including the entire xcp type II secretion system cluster (PA3096-PA3105) and prepilin peptidase pilD (PA4528) [1]. The ΔxcpQ mutant (lacking outer membrane secretin) failed to secrete OdsA and OdsB, trapping enzymes in the periplasm and abolishing extracellular 7S,10S-diHOME production [1]. Complementation with functional xcpQ restored secretion and diol synthesis. Crucially, exogenous 7S,10S-diHOME activated quorum-sensing effector genes in ΔxcpQ, confirming that sensing occurs independently of secretion machinery [1].

Transposon mutagenesis revealed that diol synthase-dependent biofilm enhancement requires functional odsA, odsB, and xcp genes, linking genetic architecture to virulence [1] [9].

Tissue-Specific Expression Patterns of Cytochrome P450 2C9 and Soluble Epoxide Hydrolase

Tissue-specific distribution of Cytochrome P450 2C9 and soluble epoxide hydrolase dictates regional 7S,10S-diHOME production and function. Soluble epoxide hydrolase expression is highest in the liver, kidney, adrenal glands, and vascular endothelium, mirroring Cytochrome P450 2C9 localization [2] [3] [6]. This co-expression ensures efficient coupling of EpOME generation to hydrolysis within tissues [2] [6].

Table 3: Tissue-Specific Expression and Functional Correlates of Key 7S,10S-diHOME Enzymes

Tissue/OrganCytochrome P450 2C9 ExpressionSoluble Epoxide Hydrolase ExpressionAssociated 7S,10S-diHOME Functions
LiverHigh (pericentral hepatocytes)Very highLA clearance; substrate channeling to diols
KidneyModerate (proximal tubules)High (cortical tubules)Modulation of renal tubular transport
Vascular EndotheliumLowModerateLeukocyte adhesion; endothelial permeability
LungLow (inducible)Moderate (airway epithelium)Immune cell chemotaxis; inflammation
BrainUndetectableLow (microvasculature)Blood-brain barrier disruption in stroke

In cerebral small vessel disease, endothelial soluble epoxide hydrolase upregulation correlates with elevated 7S,10S-diHOME/9,10-EpOME ratios in plasma and cerebrospinal fluid [6]. This increase associates with blood-brain barrier disruption, evidenced by magnetic resonance imaging free water diffusion in white matter [6]. Soluble epoxide hydrolase induction occurs via peroxisome proliferator-activated receptor γ (PPARγ) agonists (e.g., rosiglitazone) and inflammatory cytokines, creating tissue-specific diol hotspots [2] [7]. Contrastingly, Cytochrome P450 2C9 polymorphism (CYP2C9∗2/∗3) reduces epoxide production, indirectly lowering 7S,10S-diHOME in carriers [7].

Properties

Product Name

7S,10S-diHOME

IUPAC Name

(E,7S,10S)-7,10-dihydroxyoctadec-8-enoic acid

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/b15-14+/t16-,17-/m0/s1

InChI Key

IPRLELFMTNDNMN-WLFRDLTRSA-N

SMILES

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O

Isomeric SMILES

CCCCCCCC[C@@H](/C=C/[C@H](CCCCCC(=O)O)O)O

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